molecular formula C7H3ClN2O4S B2560011 5-Cyano-2-nitro-benzenesulfonyl chloride CAS No. 1567011-27-1

5-Cyano-2-nitro-benzenesulfonyl chloride

Cat. No. B2560011
CAS RN: 1567011-27-1
M. Wt: 246.62
InChI Key: OTYPCAJVNQIBRR-UHFFFAOYSA-N
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Description

5-Cyano-2-nitro-benzenesulfonyl chloride (CNSC) is a chemical compound that belongs to the family of sulfonyl chlorides. It is commonly used in the field of organic chemistry as a reagent for the synthesis of various organic compounds. CNSC is a highly reactive compound that is widely used in the pharmaceutical industry for the development of new drugs.

Scientific Research Applications

Solid-Phase Synthesis Applications

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in various chemical transformations. These include unusual rearrangements yielding diverse privileged scaffolds, highlighting the compound's utility in mining the chemical space for potential therapeutic agents (Fülöpová & Soural, 2015).

Catalytic Approaches and One-Pot Syntheses

A non-catalytic, one-pot approach using o-halo-substituted benzenesulfonyl chlorides with 2-aminopyridines and amidines facilitates the synthesis of 1,2,4-benzothiadiazine-1,1-dioxides under mild conditions. This method notably relies on the electronic character of the benzene ring substituent and the nature of the o-halogen, demonstrating the versatility of sulfonyl chlorides in synthesizing heterocyclic compounds (Cherepakha et al., 2011).

Development of Bioactive Compounds

Recent research has focused on the synthesis of structurally extended benzosiloxaboroles using benzenesufonyl chlorides. These compounds have shown high activity against Gram-positive cocci, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, indicating their potential as novel antibacterial agents (Pacholak et al., 2021).

Chemoselectivity in Hydrogenations

Research on cluster-derived ruthenium nanocatalysts for the hydrogenation of substituted nitro- and cyano-aromatics demonstrates the chemoselectivity of these processes. These catalysts are inert towards –NO2 and –CN groups but active for the reduction of –CHO functionalities, showing the compound's application in selective organic synthesis (Indra et al., 2011).

Synthesis of Sulfonamides and Isoxazoles

Another area of application includes the synthesis of sulfonamides and isoxazole compounds, demonstrating potent inhibition of carbonic anhydrase II and VII, vital for developing new therapeutic agents targeting various diseases (Altug et al., 2017).

Mechanism of Action

Benzenesulfonyl Chloride

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colorless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Mode of Action

The mode of action of benzenesulfonyl chloride involves its reaction with compounds containing reactive N-H and O-H bonds . This reaction is typically facilitated by the presence of a base, which serves to deprotonate the N-H or O-H bond, making the nitrogen or oxygen atom more nucleophilic. The nucleophilic nitrogen or oxygen atom can then attack the sulfur atom of the sulfonyl chloride group, displacing the chloride ion and forming a new sulfur-nitrogen or sulfur-oxygen bond .

Result of Action

The primary result of the action of benzenesulfonyl chloride is the formation of sulfonamides and sulfonate esters . These compounds could have various effects depending on their specific structures and the biological context.

Action Environment

The action of benzenesulfonyl chloride is likely to be influenced by various environmental factors. For example, the presence of a base can facilitate its reaction with amines or alcohols . Additionally, the compound’s reactivity suggests that it might be sensitive to conditions such as temperature and pH.

properties

IUPAC Name

5-cyano-2-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-3-5(4-9)1-2-6(7)10(11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYPCAJVNQIBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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